(5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane
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Overview
Description
(5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H5BrFIS It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, along with a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The methylsulfane group can be oxidized to sulfoxide or sulfone, and reduced back to the sulfane form.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while oxidation and reduction reactions can produce sulfoxides and sulfones .
Scientific Research Applications
(5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated phenyl derivatives on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane involves its interaction with molecular targets and pathways in biological systems. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The methylsulfane group may also play a role in modulating the compound’s biological activity by affecting its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-iodophenyl)(methyl)sulfane: Similar structure but lacks the fluorine atom.
(3-(benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane: Contains a benzyloxy group instead of iodine.
Uniqueness
(5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane is unique due to the combination of bromine, fluorine, and iodine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
5-bromo-2-fluoro-1-iodo-3-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFIS/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZPGKQMNXMGBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC(=C1)Br)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFIS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.99 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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